3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid
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Overview
Description
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is a biotinylated compound widely used in biochemical and biomedical research. It is known for its ability to covalently attach biotin to proteins, peptides, and other biomolecules, facilitating their detection, purification, and analysis. The compound is particularly valuable in proteomics and molecular biology due to its strong affinity for avidin and streptavidin, which are commonly used in various assay systems .
Scientific Research Applications
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid has numerous applications in scientific research:
Proteomics: Used for labeling and detecting proteins in various assays.
Molecular Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Employed in diagnostic assays and therapeutic research.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
Target of Action
It is known that the compound contains a biotin moiety , which suggests that it may interact with proteins or enzymes that have a high affinity for biotin, such as biotinidase and the biotin transporters.
Mode of Action
The compound is used as a reagent for covalently attaching Biotin to proteins via a cleavable connector arm . This suggests that the compound can form a covalent bond with proteins, possibly through an amide linkage with the amino groups on the protein. The presence of the biotin moiety allows the compound to be recognized and bound by proteins that have a high affinity for biotin.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body. The presence of the biotin moiety may also influence the compound’s distribution, as biotin is known to be transported into cells via specific transporters.
Action Environment
The compound is hygroscopic and should be stored in a freezer under an inert atmosphere . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and temperature. The presence of the biotin moiety may also influence the compound’s action in different cellular environments, as the availability of biotin and the expression of biotin transporters can vary between different cell types and under different physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid typically involves the following steps:
Biotinylation: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Aminocaproic Acid Coupling: The biotin-NHS ester is then reacted with 6-aminocaproic acid to form N-biotinoyl-6-aminocaproic acid.
Phenylpropionic Acid Coupling: Finally, N-biotinoyl-6-aminocaproic acid is coupled with 3-(4-hydroxyphenyl)propionic acid under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Amidation: Formation of amides with amines.
Hydrolysis: Breakdown of ester and amide bonds in the presence of water or acids/bases.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Amidation: Requires amines and coupling reagents like carbodiimides.
Hydrolysis: Conducted under acidic or basic conditions.
Major Products
Esterification: Produces esters.
Amidation: Produces amides.
Hydrolysis: Yields biotin, aminocaproic acid, and phenylpropionic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Biotinylated Lysine: Another biotinylated compound used for protein labeling.
Biotinylated Glutamic Acid: Used in similar applications but with different linker chemistry.
Biotinylated Cysteine: Offers thiol-reactive labeling capabilities.
Uniqueness
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is unique due to its specific linker chemistry, which provides optimal spacing and flexibility for biotinylation. This enhances its binding efficiency and versatility in various applications compared to other biotinylated compounds .
Properties
IUPAC Name |
3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNIMUKQVRCGZ-SKPFHBQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652474 |
Source
|
Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83592-10-3 |
Source
|
Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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